![molecular formula C24H29N5O2 B11254732 1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11254732.png)
1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. The process begins with the preparation of the triazoloazepine core, followed by the introduction of the phenyl groups and the urea moiety. Key steps include:
Formation of the Triazoloazepine Core: This involves cyclization reactions under acidic or basic conditions.
Attachment of Phenyl Groups: This step often employs Suzuki or Heck coupling reactions.
Formation of the Urea Moiety: This is achieved through the reaction of isocyanates with amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the urea moiety or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials.
Biology and Medicine
Biochemistry: It can be used as a probe to study biochemical pathways and interactions.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Electronics: Its properties may be exploited in the development of organic semiconductors.
作用機序
The mechanism of action of 3-(2,3-DIMETHYLPHENYL)-1-(3-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- **3-(2,3-DIMETHYLPHENYL)-1-(3-HYDROXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
- **3-(2,3-DIMETHYLPHENYL)-1-(3-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA
Uniqueness
The unique combination of the triazoloazepine core with the dimethylphenyl and methoxyphenyl groups distinguishes this compound from its analogs
特性
分子式 |
C24H29N5O2 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C24H29N5O2/c1-17-9-7-12-21(18(17)2)29(24(30)25-19-10-8-11-20(15-19)31-3)16-23-27-26-22-13-5-4-6-14-28(22)23/h7-12,15H,4-6,13-14,16H2,1-3H3,(H,25,30) |
InChIキー |
CFDNJTZAKZQRFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


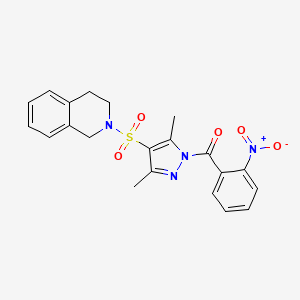
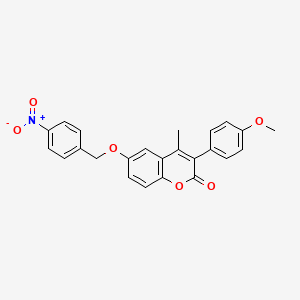
![5-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11254662.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11254673.png)
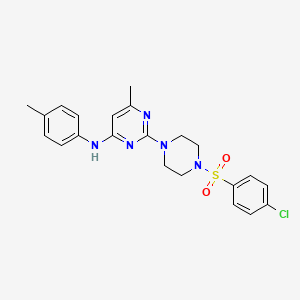
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11254676.png)
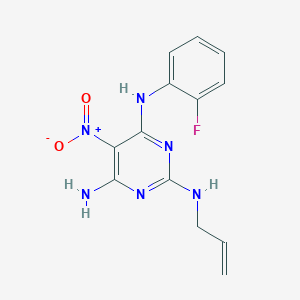
![N-(4-chlorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11254697.png)
![N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)naphthalene-2-sulfonamide](/img/structure/B11254701.png)
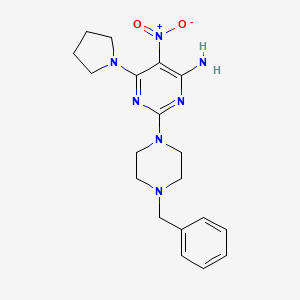
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-YL)methyl]-1,3,4-oxadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11254719.png)
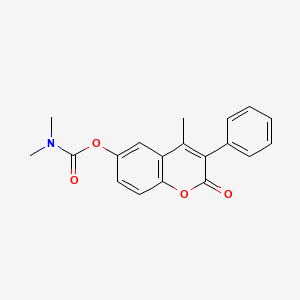
![N-(2-chlorobenzyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11254740.png)
![7-(3-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11254745.png)
